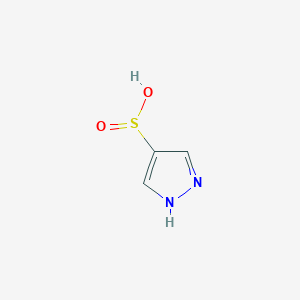

1H-pyrazole-4-sulfinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O2S |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

1H-pyrazole-4-sulfinic acid |

InChI |

InChI=1S/C3H4N2O2S/c6-8(7)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7) |

InChI Key |

ATCOZEZEEYPQAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)S(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Data and Characterization of 1H-pyrazole-4-sulfinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 1H-pyrazole-4-sulfinic acid. Due to the limited availability of experimental data in public literature, this document presents predicted spectral information obtained from computational models for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A proposed experimental protocol for the synthesis of this compound is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were computationally generated and should be considered as estimations. Experimental verification is highly recommended.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 (predicted) | Singlet | 1H | H3/H5 |

| ~7.9 (predicted) | Singlet | 1H | H3/H5 |

| ~12.5 (predicted) | Broad Singlet | 1H | N-H |

| ~10.0 (predicted) | Broad Singlet | 1H | SO₂-H |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~135 (predicted) | C3/C5 |

| ~130 (predicted) | C3/C5 |

| ~110 (predicted) | C4 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 (predicted) | Medium, Broad | N-H stretch |

| ~2900-2500 (predicted) | Broad | O-H stretch (sulfinic acid) |

| ~1600-1500 (predicted) | Medium | C=N, C=C stretch (pyrazole ring) |

| ~1200-1100 (predicted) | Strong | S=O stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 148.00 (predicted) | 100 | [M]⁺ (Molecular Ion) |

| 81.02 (predicted) | ~40 | [M - SO₂H]⁺ |

| 68.03 (predicted) | ~60 | [C₃H₄N₂]⁺ |

Proposed Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and spectral analysis of this compound. These protocols are based on general procedures for similar compounds and have not been experimentally validated for this specific molecule.

Synthesis of this compound via Direct Sulfonation

Objective: To synthesize this compound by electrophilic sulfonation of 1H-pyrazole.

Materials:

-

1H-pyrazole

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrazole (1 equivalent) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add fuming sulfuric acid (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

Spectral Analysis

Objective: To acquire NMR, IR, and MS data for the synthesized this compound.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and major fragment ions.

-

Visualizations

The following diagrams illustrate the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis and analysis of this compound.

A Technical Guide to the Biological Potential of Novel Pyrazole-4-Sulfinic Acids: A Field Ripe for Exploration

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. While pyrazole-containing compounds have been successfully developed into drugs for various indications, the biological landscape of pyrazole-4-sulfinic acids remains largely uncharted territory. This technical guide addresses this knowledge gap by providing a comprehensive overview of the biological activities of structurally related pyrazole-4-sulfonamides as a predictive framework for the potential of pyrazole-4-sulfinic acids. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to empower researchers to embark on the synthesis and evaluation of this novel class of compounds.

Introduction: The Unexplored Potential of Pyrazole-4-Sulfinic Acids

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its derivatives are known to possess a multitude of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This has led to the development of several successful drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib.[5]

Despite the extensive investigation of various pyrazole derivatives, there is a notable scarcity of research into the biological activities of pyrazole-4-sulfinic acids. This class of compounds, characterized by a sulfinic acid moiety (-SO₂H) at the 4-position of the pyrazole ring, represents a novel and unexplored area of chemical space with the potential for unique pharmacological profiles.

Given the lack of direct data, this guide will focus on the well-documented biological activities of the closely related pyrazole-4-sulfonamides. The sulfonamide group (-SO₂NHR) is isosteric to the sulfinic acid group and can provide valuable insights into the potential targets and activities of pyrazole-4-sulfinic acids. This document will serve as a foundational resource for researchers interested in pioneering the investigation of this promising, yet overlooked, class of molecules.

Biological Activities of Pyrazole-4-Sulfonamide Derivatives: A Proxy for Sulfinic Acids

The biological activities of pyrazole-4-sulfonamide derivatives are diverse and well-documented. The following sections summarize key findings in several therapeutic areas, with quantitative data presented in structured tables.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative activity of pyrazole-4-sulfonamide derivatives against various cancer cell lines.[1][2][6][7] The mechanism of action often involves the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[8][9][10]

| Compound Series | Cell Line | IC50 (µM) | Reference |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamides | U937 | Ranging from 10.2 to >100 | [2] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides | HCT 116, HeLa, PC-3, BxPC-3 | Ranging from 0.17 to 1.15 | [7] |

| Pyrazole-based benzene sulfonamides | MCF-7, A549, HeLa | Ranging from 5.8 to 9.8 | [11] |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological and pathological processes.[12][13] Sulfonamides are a well-known class of CA inhibitors, and pyrazole-4-sulfonamides have been shown to be potent inhibitors of several CA isoforms, some of which are implicated in cancer and other diseases.[14][15][16]

| Compound Series | CA Isoform | Kᵢ (nM) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Ranging from 34.5 to >10000 | [12] |

| Pyrazole-based benzene sulfonamides | hCA II, hCA IX, hCA XII | Ranging from 120 to >1000 | [16] |

| Benzenesulfonamides with pyrazolecarboxamides | hCA I, hCA II, hCA IX, hCA XII | Ranging from 8.9 to >10000 | [13] |

Antimicrobial and Antitubercular Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-4-sulfonamide derivatives have shown promising activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[8][17]

| Compound Series | Organism | MIC (µg/mL) | Reference |

| Sulfonamide-based pyrazole-clubbed pyrazoline derivatives | Mycobacterium tuberculosis H37Rv | Ranging from 10.2 to >250 | [8] |

| Hispolon derived pyrazole sulfonamides | Mycobacterium tuberculosis H37Rv | 6.25 | [17] |

| Pyrazole based Sulfonamide Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Ranging from 62.5 to 250 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of novel pyrazole derivatives.

Synthesis of Pyrazole-4-Sulfonamide Derivatives (General Protocol)

The synthesis of pyrazole-4-sulfonamides typically involves a multi-step process, starting from the construction of the pyrazole ring, followed by sulfonation and amidation.[3][4]

Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.

Protocol Details:

-

Pyrazole Ring Formation: A β-diketone is reacted with a hydrazine derivative in a suitable solvent (e.g., ethanol, acetic acid) under reflux to yield the corresponding substituted pyrazole.[3]

-

Sulfonation: The synthesized pyrazole is treated with chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[4]

-

Amidation: The resulting pyrazole-4-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, THF) to afford the final pyrazole-4-sulfonamide derivative.[4]

Antiproliferative Activity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2][19]

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. OUH - Protocols [ous-research.no]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. srrjournals.com [srrjournals.com]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 18. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ch.promega.com [ch.promega.com]

The Elusive Pyrazole Sulfinic Acids: A Technical Guide to Their History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of numerous blockbuster drugs and potent pesticides. While pyrazole sulfonamides have been extensively studied and utilized, their close chemical relatives, the pyrazole sulfinic acids, remain a more enigmatic class of compounds. This technical guide delves into the discovery and history of pyrazole sulfinic acids, providing a comprehensive overview of their synthesis, with detailed experimental protocols and logical workflows. Although a definitive "discovery" paper for isolable pyrazole sulfinic acids is not prominent in the historical literature, their existence as reactive intermediates is well-documented, particularly in industrial processes. This guide, therefore, focuses on the logical synthetic pathways to these compounds, drawing from established methodologies for pyrazole functionalization and sulfonyl chloride reduction.

Historical Context: From Pyrazole to its Sulfur-Functionalized Derivatives

The history of pyrazole chemistry dates back to the late 19th century. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative, and shortly after, in 1898, Hans von Pechmann reported the synthesis of the parent pyrazole ring. The functionalization of the pyrazole ring has since been a subject of intense research, leading to a vast library of derivatives with diverse applications.

The introduction of sulfur-containing functional groups to the pyrazole ring has been particularly fruitful. Pyrazole sulfonamides, for instance, are a well-established class of compounds with significant biological activity. However, the direct synthesis and isolation of stable pyrazole sulfinic acids have not been a primary focus of academic research until more recently, with their presence often being inferred as transient intermediates in reactions such as the synthesis of the insecticide Fipronil.[1][2] In this process, a sulfinate salt is activated to form a reactive sulfinic acid in situ, which then undergoes a Thia-Fries rearrangement.[1]

Synthetic Pathways to Pyrazole Sulfinic Acids

The most plausible and controllable route to pyrazole sulfinic acids involves a two-step sequence starting from a readily available pyrazole:

-

Sulfonylation of the pyrazole ring to yield a stable pyrazole sulfonyl chloride intermediate.

-

Reduction of the pyrazole sulfonyl chloride to the corresponding pyrazole sulfinic acid.

The following sections provide detailed experimental protocols for this synthetic pathway, based on established and reliable methods reported in the literature.

Diagram of the Synthetic Workflow

Caption: General synthetic route to pyrazole sulfinic acids.

Experimental Protocols

Part 1: Synthesis of Pyrazole-4-Sulfonyl Chloride

This protocol is adapted from the work of Devarakonda et al. (2023) for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[3]

Materials and Reagents:

-

3,5-Dimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

2-Phenylethylamine (for derivatization to sulfonamide, as described in the source)

-

Sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Sulfonylation:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (10 vol).

-

In a separate flask, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform.

-

Slowly add the pyrazole solution to the stirred chlorosulfonic acid solution at 0 °C.

-

After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

-

To the reaction mixture, add thionyl chloride (1.32 eq) at 60 °C over a period of 20 minutes.

-

Continue stirring at 60 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding cold water (10 vol) and stir for 10 minutes.

-

Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.

-

Note: The use of thionyl chloride is crucial to prevent the degradation of the sulfonyl chloride to the corresponding sulfonic acid.[3]

Table 1: Sulfonylation Reaction Conditions and Yields (Adapted from Devarakonda et al., 2023[3])

| Entry | Pyrazole Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂ | CHCl₃ | 60 | 12 | 90 |

| 2 | 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂ | CHCl₃ | 60 | 12 | 90 |

Part 2: Reduction of Pyrazole-4-Sulfonyl Chloride to Pyrazole-4-Sulfinic Acid

This is a general procedure for the reduction of aryl sulfonyl chlorides to aryl sulfinic acids using sodium sulfite. While a specific example for a pyrazole substrate is not detailed in the searched literature, this method is widely applicable.

Materials and Reagents:

-

Pyrazole-4-sulfonyl chloride (from Part 1)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Sulfite Solution:

-

In a round-bottom flask, dissolve sodium sulfite (2.0 eq) in water.

-

Add sodium bicarbonate (2.0 eq) to the solution to maintain a basic pH.

-

-

Reduction Reaction:

-

Dissolve the crude pyrazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible solvent like acetone or THF, or add it directly if it is a liquid.

-

Slowly add the pyrazole-4-sulfonyl chloride to the stirred sodium sulfite solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by TLC by taking a small aliquot, acidifying it, and extracting with an organic solvent.

-

-

Work-up and Isolation:

-

After the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted starting material or disulfide byproducts.

-

Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the pH is acidic. The pyrazole-4-sulfinic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Diagram of the Reduction Mechanism

Caption: Putative mechanism for the reduction of pyrazole sulfonyl chloride.

Applications and Future Directions

The development of robust synthetic routes to pyrazole sulfinic acids opens up new avenues for research in medicinal and materials chemistry.

-

Drug Discovery: Pyrazole sulfinic acids can serve as versatile building blocks for the synthesis of novel sulfonamides, sulfones, and other sulfur-containing pyrazole derivatives. Their potential as metabolic precursors or products of pyrazole-based drugs also warrants investigation.

-

Agrochemicals: Given the prevalence of pyrazoles in pesticides, pyrazole sulfinic acids could be explored as intermediates in the synthesis of new and more effective agrochemicals.

-

Organic Synthesis: As reactive intermediates, pyrazole sulfinic acids can participate in a variety of chemical transformations, enabling the construction of complex molecular architectures.

Conclusion

While the history of pyrazole sulfinic acids as isolated and characterized compounds is not as rich as that of their sulfonamide counterparts, their importance as reactive intermediates is undeniable. The synthetic pathways outlined in this guide provide a clear and actionable framework for the preparation of these valuable compounds. By leveraging established methods for the sulfonylation of pyrazoles and the reduction of sulfonyl chlorides, researchers can now access this intriguing class of molecules, paving the way for new discoveries in drug development and beyond. Further research into the direct synthesis and biological evaluation of pyrazole sulfinic acids is warranted and promises to be a fruitful area of investigation.

References

- 1. US8629287B2 - Process for the sulfinylation of a pyrazole derivative - Google Patents [patents.google.com]

- 2. US20100004307A1 - Process for the Sulfinylation of a Pyrazole Derivative - Google Patents [patents.google.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of 1H-pyrazole-4-sulfinic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the potential stability and degradation profile of 1H-pyrazole-4-sulfinic acid based on the known chemistry of its constituent functional groups. No specific experimental data for this compound was found in the public domain. The proposed pathways and protocols are intended as a guide for experimental design.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring functionalized with a sulfinic acid group. The stability of this molecule is of critical interest in pharmaceutical development, as its degradation can impact the safety, efficacy, and shelf-life of a drug substance or product. This guide outlines the potential degradation pathways of this compound under various stress conditions and provides detailed methodologies for conducting forced degradation studies to elucidate its stability profile.

The pyrazole ring is an aromatic heterocycle known for its relative stability to oxidation and reduction due to its aromatic character[1]. However, the sulfinic acid moiety is generally recognized as an unstable functional group, susceptible to disproportionation and oxidation[2][3][4]. The interplay of these two functionalities dictates the overall stability of the molecule.

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, primarily involving the reactive sulfinic acid group. The pyrazole ring is expected to be more robust, though it may degrade under harsh conditions.

Oxidative Degradation

Oxidative conditions are likely to be the most significant contributor to the degradation of this compound. The sulfinic acid group can be readily oxidized to the corresponding sulfonic acid. This can proceed through a highly reactive sulfenic acid intermediate[5][6][7].

A potential oxidative degradation pathway is illustrated below:

Caption: Proposed major oxidative degradation pathway of this compound.

Disproportionation

A characteristic reaction of sulfinic acids is disproportionation, which yields a sulfonic acid and a thiosulfonate[3][4]. This is an auto-oxidation-reduction process and can occur under thermal or even ambient conditions.

A diagram illustrating the disproportionation is as follows:

Caption: Proposed disproportionation pathway for this compound.

Thermal Degradation

Upon heating, sulfinic acids can undergo desulfination, leading to the elimination of sulfur dioxide[4][8][9][10]. For this compound, this would likely result in the formation of pyrazole.

The proposed thermal degradation pathway is shown below:

Caption: Proposed thermal degradation pathway via desulfination.

Experimental Protocols for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule[2][3][8]. The following protocols are proposed for this compound. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradants[9].

General Experimental Workflow

A general workflow for conducting forced degradation studies is depicted below.

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral).

-

Incubate the solutions at elevated temperatures (e.g., 60 °C).

-

Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

-

Expected Outcome: Due to the general instability of sulfinic acids, some degradation is expected, particularly disproportionation. The pyrazole ring is expected to be stable under these conditions.

Oxidative Degradation

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at various time points.

-

-

Expected Outcome: Significant degradation is anticipated, with the primary degradant being 1H-pyrazole-4-sulfonic acid.

Thermal Degradation

-

Protocol:

-

Expose the solid-state drug substance to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

A solution-state thermal degradation study can also be performed by refluxing a solution of the compound in a suitable solvent.

-

Sample and analyze at various time points.

-

-

Expected Outcome: Desulfination to pyrazole and sulfur dioxide is a possible pathway. Disproportionation may also be accelerated by heat.

Photolytic Degradation

-

Protocol:

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

-

Expected Outcome: The photostability of the pyrazole ring is generally good, but the sulfinic acid moiety may be susceptible to photo-oxidation or radical-mediated degradation.

Data Presentation

Quantitative data from forced degradation studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants Identified |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 °C | Data | Data |

| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 °C | Data | Data |

| Neutral Hydrolysis | Water | 24 h | 60 °C | Data | Data |

| Oxidation | 3% H₂O₂ | 24 h | RT | Data | 1H-pyrazole-4-sulfonic acid |

| Thermal (Solid) | - | 48 h | 80 °C | Data | Pyrazole, SO₂ |

| Photolytic (Solution) | ICH Q1B | - | RT | Data | Data |

Table 2: Purity and Mass Balance Analysis

| Stress Condition | % Assay of Active | % Total Impurities | Mass Balance (%) |

| Initial (t=0) | 100.0 | 0.0 | 100.0 |

| Acid Hydrolysis | Data | Data | Data |

| Base Hydrolysis | Data | Data | Data |

| Oxidation | Data | Data | Data |

| Thermal | Data | Data | Data |

| Photolytic | Data | Data | Data |

Conclusion

The stability of this compound is predicted to be primarily governed by the reactivity of the sulfinic acid functional group. It is likely to be most susceptible to oxidative degradation, leading to the formation of 1H-pyrazole-4-sulfonic acid. Disproportionation and thermal desulfination are also probable degradation pathways. The pyrazole ring is expected to remain stable under most stress conditions. The experimental protocols and analytical strategies outlined in this guide provide a comprehensive framework for the systematic investigation of the stability and degradation profile of this compound, which is a critical step in its development as a potential pharmaceutical agent.

References

- 1. mdpi.com [mdpi.com]

- 2. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The thermal decomposition of allylic sulfinic acids: a study of a retro-ene transition state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The thermal decomposition of allylic sulfinic acids: a study of a retro-ene transition state - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Commercial Availability and Synthesis of 1H-Pyrazole-4-Sulfinic Acid Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for precursors to 1H-pyrazole-4-sulfinic acid, a valuable building block in medicinal chemistry and drug development. Due to its limited direct commercial availability, access to this compound relies on the synthesis from readily available starting materials. This document outlines these precursors, details their suppliers, and provides established experimental protocols for their conversion.

Commercial Availability of Key Precursors

While this compound is not a standard catalog item, several immediate and versatile precursors are commercially available from various chemical suppliers. These compounds serve as excellent starting points for multi-step syntheses. The most relevant of these precursors are summarized below.

| Compound Name | CAS Number | Molecular Formula | Notable Suppliers |

| 4-Iodo-1H-pyrazole | 3469-69-0 | C₃H₃IN₂ | Thermo Scientific Chemicals, Chem-Impex, Matrix Fine Chemicals, Sigma-Aldrich[1][2][3][4] |

| 1H-Pyrazole-4-boronic acid | 763120-58-7 | C₃H₅BN₂O₂ | Chem-Impex, Sigma-Aldrich, BLD Pharm[5][6][7] |

| 1H-Pyrazole-4-boronic acid pinacol ester | 269410-08-4 | C₉H₁₅BN₂O₂ | Thermo Scientific Chemicals, Fisher Scientific[8][9] |

| 1H-Pyrazole-4-sulfonyl chloride | 288148-34-5 | C₃H₃ClN₂O₂S | Sigma-Aldrich, Parchem[10] |

| 1H-Pyrazole-4-sulfonic acid | 438630-65-0 | C₃H₄N₂O₃S | Sigma-Aldrich, BLD Pharm[11] |

| N-Substituted Pyrazole-4-sulfonyl chlorides (e.g., 1,3-dimethyl-, 1-methyl-, 1-propyl-) | 89501-93-9, 288148-34-5, 1006348-63-5 | Varies | ATK CHEMICAL, Parchem, Biosynth[10][12][13] |

Synthetic Pathways from Commercial Precursors

The synthesis of this compound can be approached from several of the commercially available precursors. The choice of route may depend on laboratory capabilities, cost, and desired scale. The primary strategies involve the reduction of a sulfonyl chloride or sulfonic acid, or the introduction of a sulfinate group onto the pyrazole ring.

References

- 1. 4-Iodo-1H-pyrazole, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-IODO-1H-PYRAZOLE | CAS 3469-69-0 [matrix-fine-chemicals.com]

- 4. 4-IODO-1h-PYRAZOLE | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 763120-58-7|1H-Pyrazole-4-boronic acid|BLD Pharm [bldpharm.com]

- 8. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. parchem.com [parchem.com]

- 11. 438630-65-0|1H-Pyrazole-4-sulfonic acid|BLD Pharm [bldpharm.com]

- 12. Buy 1H-Pyrazole-4-sulfonylchloride from ATK CHEMICAL COMPANY LIMITED - ECHEMI [echemi.com]

- 13. 1-Propyl-1H-pyrazole-4-sulfonyl chloride | 1006348-63-5 | GQB34863 [biosynth.com]

Reactivity of the Sulfinic Acid Group on a Pyrazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the sulfinic acid functional group attached to a pyrazole ring. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, and the introduction of sulfur-based functional groups offers a versatile handle for molecular derivatization.[1] This document explores the synthesis, stability, and key transformations of pyrazole sulfinic acids, offering insights for their application in research and drug development. While direct literature on the specific reactivity of pyrazole sulfinic acids is limited, this guide extrapolates from the well-established chemistry of aryl sulfinic acids and pyrazoles to provide a predictive framework for their chemical behavior.

Synthesis of Pyrazole Sulfinic Acids

The direct synthesis of pyrazole sulfinic acids is not commonly reported. A plausible and efficient route involves the synthesis of a pyrazole-4-sulfonyl chloride, which can then be reduced to the corresponding sulfinic acid. A key starting material for this transformation is 2-(benzylthio)malonaldehyde.

A potential synthetic pathway is outlined below:

Caption: Synthetic pathway to pyrazole-4-sulfinic acid.

Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride

A multi-gram synthesis of diverse pyrazole-containing sulfonyl chlorides can be achieved from 2-(benzylthio)malonaldehyde.[2]

-

Cyclization: React 2-(benzylthio)malonaldehyde with a substituted hydrazine (e.g., phenylhydrazine) in an appropriate solvent (e.g., ethanol) under reflux to form the corresponding 4-(benzylthio)pyrazole.

-

Oxidative Chlorination: The resulting pyrazole derivative is then subjected to oxidative chlorination using a reagent such as chlorine in aqueous acetic acid to yield the pyrazole-4-sulfonyl chloride.[2]

Experimental Protocol: Reduction to Pyrazole Sulfinic Acid

The reduction of the pyrazole-4-sulfonyl chloride to the sulfinic acid can be achieved using a mild reducing agent.

-

Dissolve the pyrazole-4-sulfonyl chloride in a suitable solvent (e.g., diethyl ether).

-

Add a solution of a reducing agent, such as sodium sulfite, in water.

-

Stir the biphasic mixture vigorously at room temperature.

-

After the reaction is complete, acidify the aqueous layer to precipitate the pyrazole sulfinic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stability and Handling of Pyrazole Sulfinic Acids

Aryl sulfinic acids are known to be moderately stable compounds but are susceptible to disproportionation and autoxidation, especially in the presence of acid or upon heating.[3][4] The disproportionation reaction yields a mixture of the corresponding sulfonic acid and thiosulfonate. Autoxidation, on the other hand, leads to the formation of the sulfonic acid.[3][4] It is therefore recommended to store pyrazole sulfinic acids in a cool, dark place under an inert atmosphere.

Reactivity of the Pyrazole Sulfinic Acid Group

The sulfinic acid group is a versatile functional group that can undergo a variety of transformations, providing access to a range of other sulfur-containing functionalities.

Caption: Key reactions of the pyrazole sulfinic acid group.

Oxidation to Pyrazole Sulfonic Acids

The oxidation of sulfinic acids to sulfonic acids is a facile transformation that can be achieved with a variety of oxidizing agents.

| Oxidizing Agent | Typical Conditions | Expected Yield |

| Hydrogen peroxide | Acetic acid, room temperature | High |

| Potassium permanganate | Aqueous solution, room temperature | High |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature | High |

Experimental Protocol: Oxidation to Pyrazole Sulfonic Acid

-

Dissolve the pyrazole sulfinic acid in glacial acetic acid.

-

Add a 30% aqueous solution of hydrogen peroxide dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure pyrazole sulfonic acid.

Reduction to Pyrazole Thiols

The reduction of sulfinic acids to the corresponding thiols requires stronger reducing agents.

| Reducing Agent | Typical Conditions | Expected Yield |

| Lithium aluminum hydride (LiAlH4) | Anhydrous THF, 0 °C to reflux | Moderate to High |

| Dithionite (Na2S2O4) | Aqueous basic solution | Moderate |

Experimental Protocol: Reduction to a Pyrazole Thiol

-

To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the pyrazole sulfinic acid in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture to 0 °C and quench carefully by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude pyrazole thiol, which can be purified by chromatography.

Conversion to Pyrazole Sulfones

Pyrazole sulfones can be prepared from pyrazole sulfinic acids via alkylation or arylation of the corresponding sulfinate salt.

| Reagent | Coupling Partner | Conditions | Expected Yield |

| Alkyl halide (R-X) | Pyrazole sulfinate salt | Polar aprotic solvent (e.g., DMF), room temperature to 80 °C | High |

| Aryl halide (Ar-X) | Pyrazole sulfinate salt | Palladium or copper catalyst, base, high temperature | Moderate to High |

Experimental Protocol: Synthesis of a Pyrazole Sulfone

-

Prepare the sodium salt of the pyrazole sulfinic acid by reacting it with one equivalent of sodium hydroxide in water.

-

Evaporate the water to obtain the dry sodium pyrazole sulfinate.

-

Dissolve the sulfinate salt in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add the alkylating agent (e.g., an alkyl halide) and stir the mixture at an elevated temperature until the reaction is complete.

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired pyrazole sulfone.

Conversion to Pyrazole Sulfonamides

The conversion of sulfinic acids to sulfonamides is a key transformation in medicinal chemistry. This can be achieved through an oxidative amination process.

| Reagents | Conditions | Expected Yield |

| N-Chlorosuccinimide (NCS), Amine | Dichloromethane, room temperature | High |

| Oxone®, Amine | Acetonitrile/water, room temperature | High |

Experimental Protocol: Synthesis of a Pyrazole Sulfonamide

-

Dissolve the pyrazole sulfinic acid and the desired amine in dichloromethane.

-

Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the pyrazole sulfonamide.

Applications in Drug Discovery

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs.[1] The incorporation of a sulfonyl group, often as a sulfonamide, is a common strategy to modulate the physicochemical properties of a drug candidate, such as its solubility, and to introduce key hydrogen bonding interactions with biological targets.[5] The pyrazole sulfinic acid moiety serves as a versatile precursor to these important sulfonyl-containing pyrazole derivatives, making it a valuable building block in the synthesis of novel therapeutic agents.[6] For instance, pyrazole sulfonamides have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[5][6]

Conclusion

While the direct study of the reactivity of the sulfinic acid group on a pyrazole ring is not extensively documented, a robust understanding of its chemical behavior can be extrapolated from the well-established chemistry of aryl sulfinic acids. Pyrazole sulfinic acids are versatile intermediates that can be readily oxidized to sulfonic acids, reduced to thiols, and converted to sulfones and sulfonamides. These transformations provide medicinal chemists with a powerful toolkit for the synthesis and derivatization of novel pyrazole-based compounds with potential therapeutic applications. Further research into the specific reactivity and stability of pyrazole sulfinic acids will undoubtedly contribute to their broader application in drug discovery and development.

References

- 1. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The hydrogen atom transfer reactivity of sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hydrogen atom transfer reactivity of sulfinic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1H-Pyrazole-4-sulfinic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-sulfinic acid is an emerging reagent in organic synthesis, offering a valuable tool for the introduction of the pyrazole moiety into diverse molecular scaffolds. The pyrazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] While traditionally, the construction of pyrazole-containing compounds has relied on cycloaddition reactions or the use of pyrazole boronic acids in cross-coupling reactions, this compound and its corresponding sulfinate salts present a promising alternative for the synthesis of complex molecules.

These reagents are particularly notable for their potential application in palladium-catalyzed desulfinylative cross-coupling reactions, which serve as a powerful alternative to the often challenging Suzuki-Miyaura reactions involving heteroaromatic boronates.[2] Heterocyclic sulfinates, in general, are recognized for being effective nucleophilic partners in coupling with aryl and heteroaryl halides, often providing high yields where the corresponding boronic acids may be difficult to prepare or handle.[3]

This document provides an overview of the primary application of this compound as a reagent in desulfinylative cross-coupling and includes a detailed experimental protocol.

Key Application: Palladium-Catalyzed Desulfinylative Cross-Coupling

The most significant application of this compound is its use as a nucleophilic pyrazole source in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides. In this transformation, the sulfinate, typically generated in situ from the sulfinic acid and a base, couples with the halide to form a new carbon-carbon bond, releasing sulfur dioxide as a byproduct. This method is highly valuable for the synthesis of 4-arylpyrazoles, which are key substructures in many biologically active compounds.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for palladium-catalyzed desulfinylative cross-coupling reactions of various heterocyclic sulfinates with aryl halides, providing a benchmark for the expected performance of 1H-pyrazole-4-sulfinate.

| Heterocyclic Sulfinate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Sodium Pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 110 | 95 |

| Sodium Pyrimidine-2-sulfinate | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2.5) | XPhos (10) | K₂CO₃ | Dioxane | 100 | 88 |

| Sodium Pyridine-2-sulfinate | 2-Chloropyridine | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | Toluene | 110 | 75 |

| Expected for 1H-Pyrazole-4-sulfinate | Aryl/Heteroaryl Halide | Pd(OAc)₂ or Pd₂(dba)₃ (2-5) | Buchwald-type phosphine (e.g., XPhos, SPhos) (4-10) | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 100-120 | 70-95 |

Note: The data for pyridine and pyrimidine sulfinates are representative of the general class of reactions. The expected conditions for 1H-pyrazole-4-sulfinate are an extrapolation based on this existing data.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Desulfinylative Cross-Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure based on established methods for other heterocyclic sulfinates.[2]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).

-

Add anhydrous toluene or 1,4-dioxane to the flask to achieve a suitable concentration (typically 0.1-0.2 M with respect to the limiting reagent).

-

Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazole.

Visualizations

Caption: Experimental workflow for the desulfinylative cross-coupling.

Caption: Proposed catalytic cycle for the desulfinylative cross-coupling.

References

Applications of 1H-Pyrazole-4-Sulfonic Acid Derivatives in Medicinal Chemistry: A Focus on Pyrazole-4-Sulfonamides

Introduction

While the query specifically mentions 1H-pyrazole-4-sulfinic acid, a thorough review of the scientific literature reveals a notable scarcity of information regarding its direct applications in medicinal chemistry. The available research predominantly focuses on the closely related and more stable 1H-pyrazole-4-sulfonic acid and its derivatives, particularly pyrazole-4-sulfonamides. In many synthetic procedures aimed at producing pyrazole-4-sulfonyl chloride, a key intermediate for sulfonamides, the corresponding sulfonic acid is often formed as a byproduct.[1][2][3] This suggests that the sulfinic acid is likely a transient intermediate and that the sulfonic acid and its derivatives are the more relevant compounds in a medicinal chemistry context. Therefore, this document will focus on the applications of 1H-pyrazole-4-sulfonic acid derivatives, with a primary emphasis on the well-documented pyrazole-4-sulfonamides.

The pyrazole nucleus is a versatile scaffold in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1][4][5] The incorporation of a sulfonamide group at the 4-position of the pyrazole ring has been a successful strategy in developing novel therapeutic agents.[1][3]

Key Applications in Medicinal Chemistry

The primary application of 1H-pyrazole-4-sulfonic acid derivatives in medicinal chemistry, as evidenced by recent research, is in the development of anticancer agents. Specifically, pyrazole-4-sulfonamides have been synthesized and evaluated for their antiproliferative activity.

Anticancer Activity

A recent study detailed the synthesis of two new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives.[1] These compounds were tested for their in vitro antiproliferative activity against the human monocytic leukemia cell line, U937. The study found that several of these derivatives exhibited significant activity.

Quantitative Data

The antiproliferative activity of the synthesized pyrazole-4-sulfonamide derivatives against the U937 cell line is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | IC50 (µM) against U937 cells |

| MR-S1-1 | N-(4-chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 1.8 ± 0.1 |

| MR-S1-2 | N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 2.5 ± 0.2 |

| MR-S1-3 | N-(4-methoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3.2 ± 0.3 |

| MR-S1-4 | N-(4-fluorophenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 4.1 ± 0.2 |

| Mitomycin C | (Standard anticancer drug) | 0.5 ± 0.05 |

Data extracted from the supplementary information of the cited study. The structures are representative examples from the series.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis of pyrazole-4-sulfonamide derivatives.

Synthesis of 3,5-Dimethyl-1H-pyrazole

This is a fundamental starting material for one of the series of active compounds.

Procedure:

-

In a round-bottom flask, dissolve pentane-2,4-dione in methanol.

-

To this solution, add 85% hydrazine hydrate dropwise at room temperature (25–35 °C). Note that this reaction is exothermic.

-

Stir the reaction mixture for 1-2 hours.

-

The product, 3,5-dimethyl-1H-pyrazole, is obtained in quantitative yield and can be used in the next step without further purification.[3]

Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This is the N-methylated precursor for the second series of active compounds.

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.

-

Allow the reaction mixture to warm to room temperature (25–30 °C) and stir for approximately 40 minutes.

-

Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture over 30 minutes.

-

Stir the reaction for 16 hours at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add cold water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate the solvent under vacuum to yield 1,3,5-trimethyl-1H-pyrazole.[3]

Synthesis of Pyrazole-4-sulfonyl Chloride Intermediate

This is the key intermediate for the final sulfonamide products. A mixture of chlorosulfonic acid and thionyl chloride is used to prevent the formation of the corresponding sulfonic acid.[1][2][3]

Procedure:

-

To a solution of the pyrazole (e.g., 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole) in chloroform, add chlorosulfonic acid dropwise at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, add thionyl chloride to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude pyrazole-4-sulfonyl chloride, which can be used in the next step.

General Procedure for the Synthesis of Pyrazole-4-sulfonamides

Procedure:

-

In a flask, dissolve the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) and a base such as diisopropylethylamine (DIPEA, 3.85 mmol) in dichloromethane.

-

To this solution, add a solution of the pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane at room temperature (25–30 °C).

-

Stir the reaction mixture for 16 hours at room temperature.

-

Monitor the reaction by TLC.

-

After completion, add cold water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum.

-

Purify the crude product by column chromatography to obtain the pure pyrazole-4-sulfonamide derivative.[3]

Visualizations

Experimental Workflow for the Synthesis of Pyrazole-4-Sulfonamides

Caption: Synthetic route to pyrazole-4-sulfonamides.

Logical Relationship of Compound Classes

Caption: Relationship between pyrazole derivatives.

References

Application Note: Protocol for the Conversion of Pyrazole-4-Sulfonyl Chloride to Pyrazole-4-Sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the conversion of pyrazole-4-sulfonyl chloride to pyrazole-4-sulfinic acid. The synthesis proceeds via the reduction of the sulfonyl chloride to its corresponding sodium sulfinate salt using sodium sulfite, followed by acidification to yield the final sulfinic acid. This method is a robust and widely applicable procedure for the preparation of sulfinic acids from their sulfonyl chloride precursors.[1][2] The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and a quantitative data table. Additionally, a visual representation of the experimental workflow is provided using a Graphviz diagram.

Introduction

Sulfinic acids and their salts (sulfinates) are valuable intermediates in organic synthesis and drug development, serving as precursors to a variety of sulfur-containing compounds such as sulfones and sulfonamides.[3] The reduction of readily available sulfonyl chlorides is a common and efficient method for the preparation of sulfinic acids.[2][3] This protocol details the conversion of pyrazole-4-sulfonyl chloride to pyrazole-4-sulfinic acid. The pyrazole moiety is a significant pharmacophore found in numerous therapeutic agents, making the synthesis of pyrazole-based sulfinic acids of particular interest for medicinal chemistry applications.[4][5] The described method utilizes sodium sulfite as the reducing agent in an aqueous medium, which is a mild and effective system for this transformation.[1][2][6] The stability of the pyrazole ring under these reductive conditions allows for a clean conversion to the desired product.

Data Presentation

The following table summarizes the quantitative data for the described protocol for the synthesis of sodium pyrazole-4-sulfinate, the stable salt of pyrazole-4-sulfinic acid.

| Compound/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (g) | Amount (mmol) | Concentration (M) |

| Pyrazole-4-sulfonyl chloride | 166.58 | 1.0 | 1.67 | 10.0 | - |

| Sodium Sulfite (Na₂SO₃) | 126.04 | 2.0 | 2.52 | 20.0 | 1.0 |

| Disodium Hydrogenphosphate (Na₂HPO₄) | 141.96 | 2.1 | 2.98 | 21.0 | 1.05 |

| Deionized Water | 18.02 | - | 20 mL | - | - |

| Hydrochloric Acid (HCl), 1M | 36.46 | - | As required | As required | 1.0 |

Experimental Protocols

Part 1: Synthesis of Sodium Pyrazole-4-Sulfinate

This procedure outlines the reduction of pyrazole-4-sulfonyl chloride to its sodium sulfinate salt.

Materials:

-

Pyrazole-4-sulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Disodium hydrogenphosphate (Na₂HPO₄)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Reducing Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.52 g (20.0 mmol) of sodium sulfite and 2.98 g (21.0 mmol) of disodium hydrogenphosphate in 20 mL of deionized water. Stir the mixture until all solids have dissolved.[2]

-

Reaction Setup: To the stirred solution, add 1.67 g (10.0 mmol) of pyrazole-4-sulfonyl chloride in one portion at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 40-50°C and stir vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, acidifying it, extracting with ethyl acetate, and spotting on a silica gel plate.

-

Isolation of Sodium Pyrazole-4-Sulfinate: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to precipitate the sodium pyrazole-4-sulfinate.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.

-

Drying: Dry the isolated white solid under vacuum to a constant weight to obtain sodium pyrazole-4-sulfinate.

Part 2: Conversion of Sodium Pyrazole-4-Sulfinate to Pyrazole-4-Sulfinic Acid

This procedure describes the acidification of the sodium sulfinate salt to the free sulfinic acid. Note that free sulfinic acids can be unstable and are often used immediately in subsequent steps.[7][8]

Materials:

-

Sodium pyrazole-4-sulfinate (from Part 1)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Beaker

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the sodium pyrazole-4-sulfinate obtained in Part 1 in a minimum amount of deionized water in a beaker.

-

Acidification: Cool the solution in an ice bath and slowly add 1 M HCl dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of pyrazole-4-sulfinic acid may form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.[9] Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield pyrazole-4-sulfinic acid as a solid.

Mandatory Visualization

Caption: Experimental workflow for pyrazole-4-sulfinic acid synthesis.

References

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 8. US20020013493A1 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the core focus of this document is on high-throughput screening (HTS) assays involving pyrazole-containing compounds, it is important to note that specific data and established protocols for pyrazole sulfinic acids in HTS are limited in publicly available scientific literature. Therefore, the following application notes and protocols are based on established HTS methodologies for pyrazole derivatives in general, which serve as a valuable and structurally related proxy. The principles and procedures outlined herein are readily adaptable for the screening of pyrazole sulfinic acids.

Application Notes

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a cornerstone in the design of novel therapeutics. In the realm of drug discovery, high-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of compounds to identify promising "hits". The integration of pyrazole-based libraries into HTS campaigns has led to the discovery of potent modulators of key cellular pathways implicated in a range of diseases, most notably cancer.

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their anticancer properties often stem from the inhibition of critical enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and receptor tyrosine kinases (e.g., EGFR, HER2). HTS assays are instrumental in identifying pyrazole compounds that selectively target these enzymes, paving the way for the development of targeted cancer therapies.

Common HTS methodologies for pyrazole derivatives include cell-based assays to assess cytotoxicity and proliferation, as well as biochemical assays to quantify enzyme inhibition. Fluorescence-based, luminescence-based, and absorbance-based readouts are frequently employed due to their sensitivity and amenability to automation. The data generated from these screens, typically in the form of IC50 values, provides a quantitative measure of a compound's potency and is crucial for establishing structure-activity relationships (SAR) to guide lead optimization.

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrazole derivatives against cancer cell lines and specific protein targets, as identified in high-throughput screening and subsequent validation assays.

Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | Doxorubicin (24.7 ± 3.2 µM) |

| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | Doxorubicin (24.7 ± 3.2 µM) |

| Pyrazole Carbaldehyde (43) | MCF7 (Breast Cancer) | 0.25 | Doxorubicin (0.95 µM) |

| Pyrazole Benzothiazole Hybrid (25) | HT29 (Colon Cancer) | 3.17 | Axitinib |

| Pyrazole Benzothiazole Hybrid (25) | PC3 (Prostate Cancer) | 4.52 | Axitinib |

| Pyrazole Benzothiazole Hybrid (25) | A549 (Lung Cancer) | 6.77 | Axitinib |

| Pyrazoline (18h) | HL60 (Leukemia) | 8.99 | - |

| Pyrazoline (18h) | MDA-MB-231 (Breast Cancer) | 7.18 | - |

| Pyrazole-fused Curcumin Analog (12) | MDA-MB231 (Breast Cancer) | 3.64 | - |

| Pyrazole-fused Curcumin Analog (13) | MDA-MB231 (Breast Cancer) | 4.12 | - |

| Pyrazole-fused Curcumin Analog (14) | HepG2 (Liver Carcinoma) | 16.13 | - |

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) |

| Pyrazole-Indole Hybrid (33) | CDK2 | 0.074 |

| Pyrazole-Indole Hybrid (34) | CDK2 | 0.095 |

| Pyrazole Carbaldehyde (43) | PI3 Kinase | Potent Inhibitor |

| Pyrazoline (18h) | EGFR | 0.574 |

| Pyrazoline (18h) | HER2 | 0.253 |

Experimental Protocols

High-Throughput Cytotoxicity Screening using MTT Assay

This protocol describes a common method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines in a 96-well format, suitable for HTS. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Pyrazole compound library dissolved in DMSO

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in complete medium. c. Count the cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the pyrazole compounds in complete medium. The final DMSO concentration should be less than 0.5%. b. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin). c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the diluted compounds to the respective wells. e. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Assay: a. Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals. c. After the MTT incubation, carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow Diagrams

Diagrams

Caption: High-Throughput Screening Workflow for Pyrazole Derivatives.

Caption: Simplified CDK2 Signaling Pathway in Cancer.

Application Notes and Protocols: Purification of 1H-Pyrazole-4-sulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazole-4-sulfinic acid and its derivatives are valuable intermediates in medicinal chemistry and drug development. The pyrazole moiety is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The sulfinic acid functional group serves as a versatile handle for further synthetic transformations, allowing for the creation of diverse compound libraries for screening and lead optimization.

This document provides detailed protocols for the synthesis and purification of a representative pyrazole-4-sulfinic acid, highlighting techniques applicable to the parent compound and its substituted analogs.

Synthesis and Purification Overview

The preparation of this compound can be approached via a two-step synthesis starting from a suitable pyrazole precursor. The general strategy involves the sulfonation of the pyrazole ring to form a pyrazole-4-sulfonyl chloride intermediate, followed by a controlled reduction to the desired sulfinic acid. The purification of the final product is critical to remove unreacted starting materials, byproducts from the reduction step, and any over-oxidized sulfonic acid.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

I. Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (Intermediate)

This protocol is adapted from a known procedure for the synthesis of a substituted pyrazole sulfonyl chloride and serves as a representative example.[1]

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen atmosphere setup

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethyl-1H-pyrazole (e.g., 25 g, 260 mmol) in chloroform (75 mL).

-

In a separate flask, prepare a solution of chlorosulfonic acid (e.g., 166.7 g, 1430 mmol) in chloroform (175 mL) and cool it in an ice bath to 0 °C.

-

Under a nitrogen atmosphere, slowly add the pyrazole solution to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Continue stirring for 10 hours.

-

To the reaction mixture, add thionyl chloride (e.g., 40.8 g, 343.2 mmol) dropwise over 20 minutes at 60 °C.

-

Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench by pouring it into ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

II. Reduction of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride to Sodium 3,5-Dimethyl-1H-pyrazole-4-sulfinate

This is a general procedure for the reduction of sulfonyl chlorides to sulfinic acids.

Materials:

-

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

Procedure:

-

Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in a suitable organic solvent like dichloromethane.

-

In a separate flask, prepare an aqueous solution of sodium sulfite (typically 2-3 equivalents) and sodium bicarbonate (to maintain a basic pH of 8-9).

-

Add the solution of the sulfonyl chloride dropwise to the stirred aqueous sodium sulfite solution at room temperature.

-

Stir the biphasic mixture vigorously for several hours until the reaction is complete (monitor by TLC by observing the disappearance of the starting sulfonyl chloride).

-

Separate the aqueous layer. The product, sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate, will be in the aqueous phase.

-

Wash the aqueous layer with dichloromethane to remove any unreacted sulfonyl chloride and other organic impurities.

III. Purification of this compound

A. Purification by Precipitation/Crystallization

This is the most common and straightforward method for purifying sulfinic acids.

Materials:

-

Aqueous solution of sodium 1H-pyrazole-4-sulfinate

-

Hydrochloric acid (e.g., 2 M) or another suitable acid

-

Ice bath

-

Buchner funnel and filter paper

-

Deionized water

-

Ethanol (optional)

Procedure:

-

Cool the aqueous solution of the sodium pyrazole-4-sulfinate from the reduction step in an ice bath.

-

Slowly add hydrochloric acid dropwise while stirring to acidify the solution to a pH of approximately 2-3.

-

The this compound will precipitate out of the solution as a solid. The corresponding sulfonic acid, a common byproduct, is typically more soluble and will remain in the aqueous phase.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of ice-cold deionized water to remove any remaining salts and sulfonic acid.

-

For further purification, the crude sulfinic acid can be recrystallized from a minimal amount of hot water or a water/ethanol mixture.

-

Dry the purified product under vacuum.

B. Purification by Column Chromatography (for challenging separations)

If the sulfinic acid is difficult to crystallize or contains impurities with similar solubility, column chromatography can be employed. Reversed-phase chromatography is often suitable for polar, ionizable compounds.

Materials:

-

Crude this compound

-